

# introduction to the biogenesis and function of miR-122

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An In-depth Technical Guide to the Biogenesis and Function of miR-122

For Researchers, Scientists, and Drug Development Professionals

## Introduction

MicroRNA-122 (miR-122) is a highly conserved, liver-specific microRNA that plays a pivotal role in hepatic physiology and pathology. Accounting for approximately 70% of the total miRNA population in adult hepatocytes, miR-122 is a central regulator of liver homeostasis, lipid and iron metabolism, and the host-virus interactions underlying hepatitis C and B infections.[1][2][3][4] Furthermore, its dysregulation is strongly implicated in the pathogenesis of hepatocellular carcinoma (HCC), making it a molecule of significant interest for diagnostic, prognostic, and therapeutic development. This guide provides a comprehensive overview of the biogenesis and multifaceted functions of miR-122, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

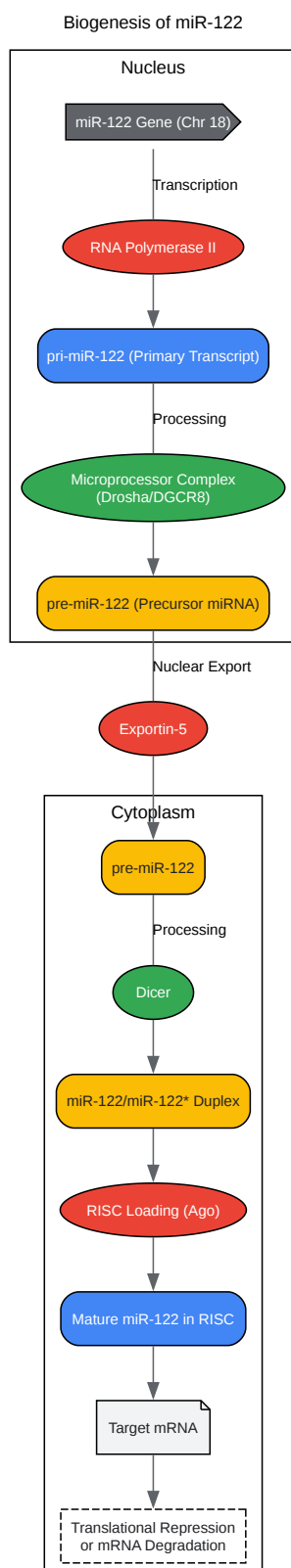
## Biogenesis of miR-122

The biogenesis of miR-122 follows the canonical microRNA processing pathway, a multi-step process that begins in the nucleus and culminates in the cytoplasm with the production of the mature, functional miRNA.

- **Transcription:** The journey of miR-122 begins with its transcription from a single genomic locus on human chromosome 18.[1] This process is carried out by RNA polymerase II, which

generates a long primary transcript known as pri-miR-122.[1] The pri-miR-122 transcript is part of a non-coding RNA exon. The transcription of pri-miR-122 is subject to regulation, for instance, it is controlled in a circadian manner in mice by the nuclear receptor REV-ERB $\alpha$ .

- **Nuclear Processing:** Within the nucleus, the pri-miR-122 transcript, which can be several kilobases long, is processed by the Microprocessor complex. This complex comprises the RNase III enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8 (DGCR8). Drosha cleaves the pri-miR-122 to release a shorter, approximately 70-nucleotide hairpin-shaped precursor molecule called pre-miR-122.
- **Nuclear Export:** The newly synthesized pre-miR-122 is then actively transported out of the nucleus into the cytoplasm. This translocation is mediated by the nuclear transport receptor Exportin-5, in a process that is dependent on the GTP-binding nuclear protein Ran.
- **Cytoplasmic Processing:** Once in the cytoplasm, the pre-miR-122 hairpin is recognized and further processed by another RNase III enzyme, Dicer. Dicer cleaves the terminal loop of the pre-miR-122, yielding a short, double-stranded RNA duplex of about 22 nucleotides in length.
- **RISC Loading and Mature miRNA Formation:** This miRNA/miRNA\* duplex is then loaded into an Argonaute (Ago) protein, a key component of the RNA-induced silencing complex (RISC). Typically, one strand of the duplex, the mature miR-122 (the guide strand), is preferentially retained within the RISC, while the other strand (the passenger strand, or miR-122\*) is degraded. The mature miR-122, now part of the active RISC, is ready to bind to its target messenger RNAs (mRNAs) and exert its regulatory functions.



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**Caption:** The canonical biogenesis pathway of miR-122.

## Functions of miR-122

miR-122 is a pleiotropic regulator involved in a wide array of hepatic functions. Its high level of expression underscores its importance in maintaining liver-specific gene expression patterns and cellular homeostasis.

## Liver Homeostasis and Development

miR-122 is crucial for maintaining the differentiated state of hepatocytes.<sup>[4]</sup> Studies in mice lacking the gene for miR-122a have shown that these animals are viable but develop steatohepatitis, fibrosis, and eventually hepatocellular carcinoma, highlighting the essential role of miR-122 in liver health.<sup>[2][5]</sup>

## Regulation of Lipid and Cholesterol Metabolism

One of the most well-characterized functions of miR-122 is its role in regulating lipid and cholesterol metabolism.<sup>[6][7][8][9][10]</sup> Inhibition of miR-122 in mice leads to a significant reduction in plasma cholesterol levels, increased hepatic fatty-acid oxidation, and a decrease in the rates of hepatic fatty-acid and cholesterol synthesis.<sup>[6]</sup> These effects are mediated through the regulation of a network of genes involved in these pathways.

Parameter	Effect of miR-122 Inhibition	Reference
Plasma Cholesterol	Decreased	<sup>[6][7][8]</sup>
Hepatic Fatty-Acid Oxidation	Increased	<sup>[6]</sup>
Hepatic Fatty-Acid Synthesis	Decreased	<sup>[6]</sup>
Hepatic Cholesterol Synthesis	Decreased	<sup>[6]</sup>
Liver Steatosis (in diet-induced obesity)	Improved	<sup>[6]</sup>

## Role in Viral Hepatitis

Hepatitis C Virus (HCV): Uniquely, miR-122 is a host factor that is essential for the replication of the Hepatitis C virus.<sup>[1][11][12]</sup> Instead of repressing its target, miR-122 binds to two sites in the 5' untranslated region (UTR) of the HCV genome, which surprisingly promotes viral

replication.[1] The proposed mechanisms for this include stabilization of the viral RNA genome and enhancement of its translation.[1][13][14] This critical dependence of HCV on miR-122 has led to the development of anti-miR-122 oligonucleotides as a therapeutic strategy for HCV infection.[7][12]

Hepatitis B Virus (HBV): In contrast to its role in HCV infection, miR-122 appears to have an inhibitory effect on Hepatitis B virus replication.[15][16][17] Studies have shown that miR-122 expression is often downregulated in patients with chronic HBV infection.[18] HBV mRNAs may act as a "sponge" to sequester and inhibit the function of miR-122.[17]

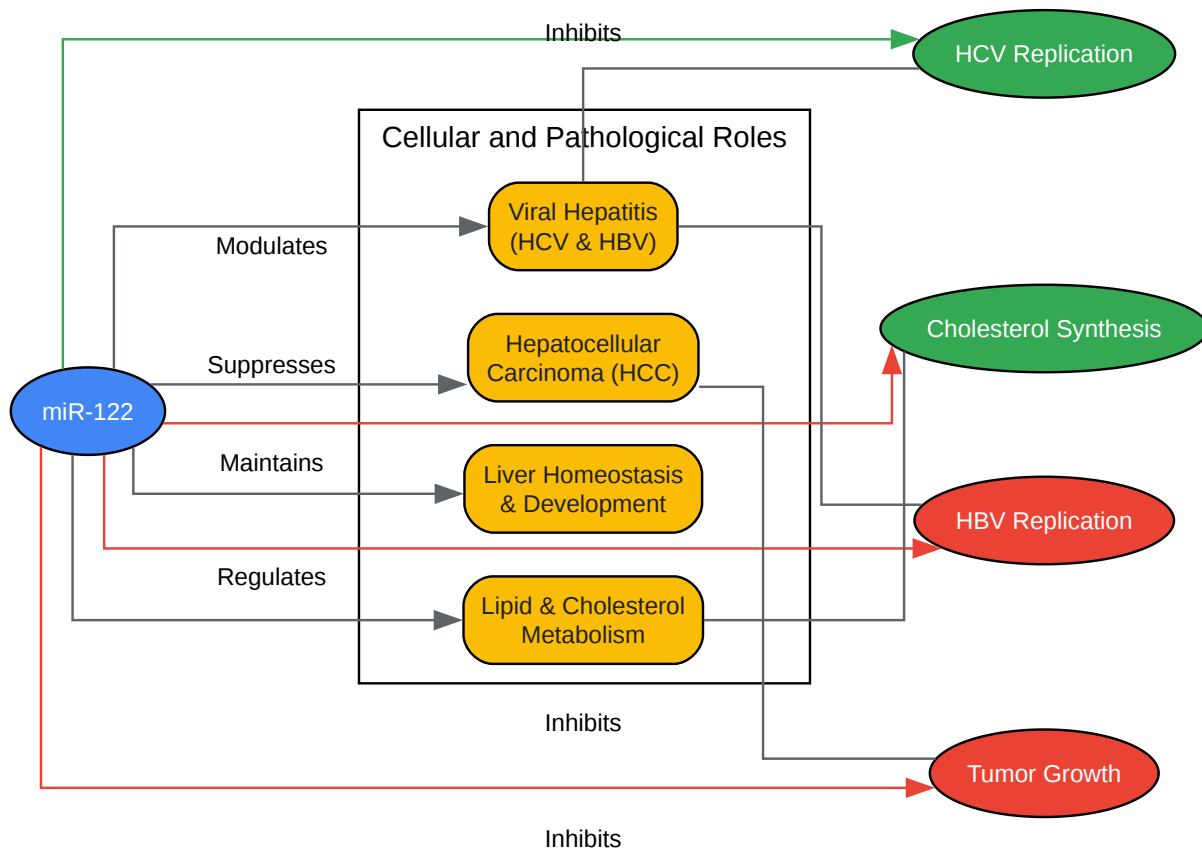
Virus	Role of miR-122	Mechanism	Reference
Hepatitis C Virus (HCV)	Pro-viral (promotes replication)	Binds to 5' UTR, stabilizes viral RNA, enhances translation	[1][11][12][13][14]
Hepatitis B Virus (HBV)	Anti-viral (inhibits replication)	Downregulated in chronic infection; HBV mRNA may sequester miR-122	[15][16][17][18]

## Role in Hepatocellular Carcinoma (HCC)

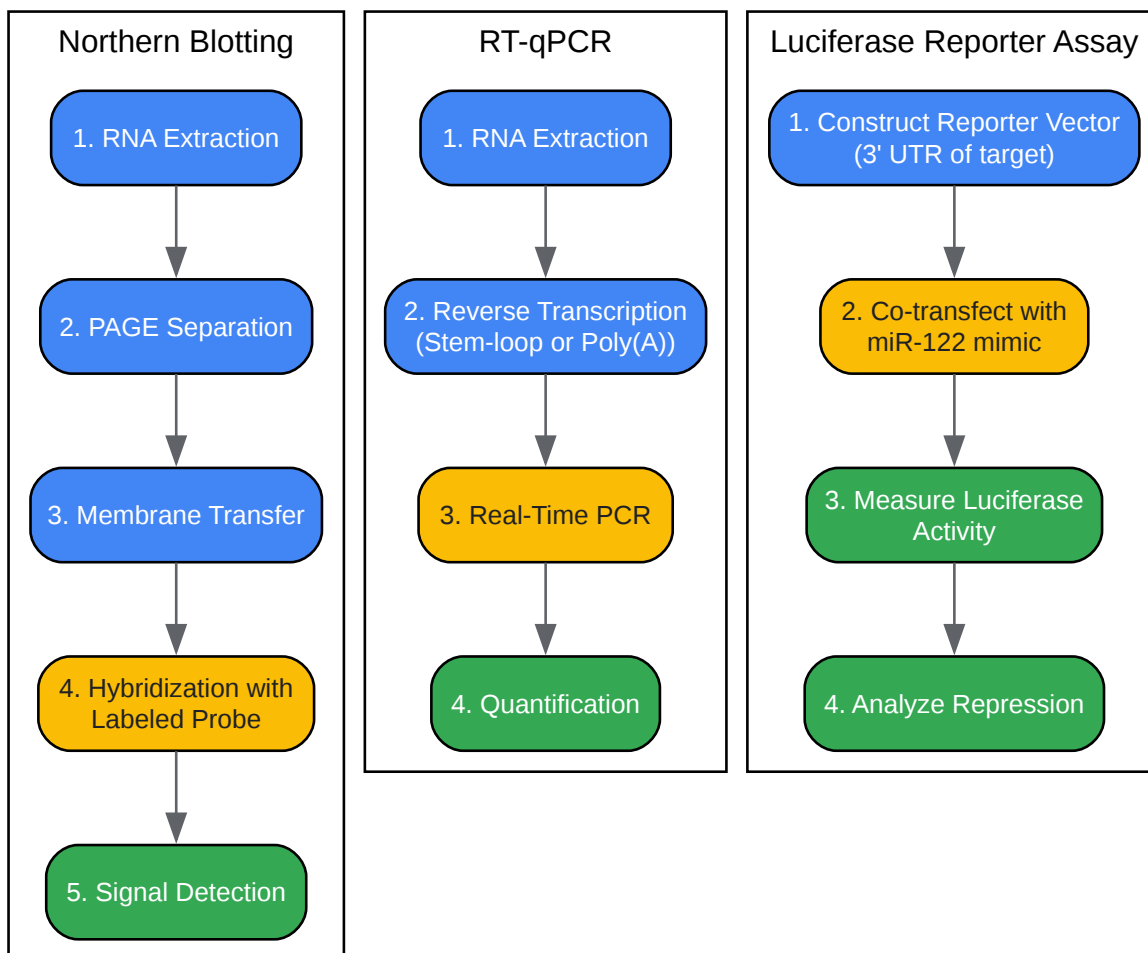
miR-122 generally functions as a tumor suppressor in the liver.[3] Its expression is frequently and significantly reduced in hepatocellular carcinoma compared to healthy liver tissue, and lower levels of miR-122 are correlated with a poorer prognosis.[3] Re-introduction of miR-122 into HCC cell lines has been shown to reduce their tumorigenic properties and sensitize them to chemotherapeutic agents.[3] Several target genes of miR-122 that are involved in tumorigenesis have been identified, including ADAM10, IGF1R, and cyclin G1.

## Multifaceted Functions of miR-122

Promotes



## Experimental Workflows for miR-122 Research



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